Product packaging for 1-Indan-5-yl-ethylamine(Cat. No.:CAS No. 877-51-0)

1-Indan-5-yl-ethylamine

Cat. No.: B3162283
CAS No.: 877-51-0
M. Wt: 161.24 g/mol
InChI Key: AIZOWKLMMYHPJI-UHFFFAOYSA-N
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Description

Significance of Amine Functionalities in Contemporary Chemical Research

The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is a cornerstone of organic chemistry. nih.govsci-hub.ru Its basicity and nucleophilicity drive a vast array of chemical transformations, making it an indispensable tool for synthetic chemists. nih.govsci-hub.ru In contemporary chemical research, amine functionalities are integral to the construction of complex molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. nih.gov

Amines serve as crucial intermediates in the synthesis of a myriad of organic compounds. nih.gov Their ability to form carbon-nitrogen bonds is fundamental to the assembly of peptides, alkaloids, and other nitrogen-containing natural products. nih.gov Furthermore, the amine group is a key pharmacophore in a multitude of drug molecules, where it often plays a critical role in binding to biological targets and eliciting a therapeutic response. The prevalence of amines in neurotransmitters such as serotonin and dopamine underscores their biological significance. nih.gov

The reactivity of the amine group can be finely tuned by the nature of its substituents, allowing for precise control over its chemical behavior. This versatility has led to the development of a wide range of synthetic methods for the introduction and manipulation of amine functionalities, further cementing their importance in modern organic synthesis.

Overview of Indane Scaffolds in Synthetic Methodologies

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane ring, represents a "privileged structure" in medicinal chemistry. nih.govmdpi.com This rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands that can interact with specific biological targets with high affinity and selectivity. nih.gov

Indane derivatives have found application in a diverse range of therapeutic areas. Notable examples of drugs incorporating the indane scaffold include:

Indinavir: An HIV protease inhibitor used in the treatment of HIV/AIDS. nih.gov

Indatraline: A non-selective monoamine transporter inhibitor. nih.gov

Indacaterol: An ultra-long-acting β-adrenoceptor agonist for the management of chronic obstructive pulmonary disease (COPD). nih.gov

The synthetic accessibility of the indane ring system and the ability to functionalize it at various positions have contributed to its widespread use in drug discovery and development. mdpi.com Synthetic methodologies for the construction and elaboration of the indane scaffold are a subject of ongoing research, with a focus on developing more efficient and stereoselective routes. mdpi.com

Research Landscape of 1-Indan-5-yl-ethylamine in Academic Contexts

A comprehensive review of the scientific literature reveals that "this compound" is primarily recognized as a research chemical and a building block in organic synthesis. While its constituent components, the ethylamine (B1201723) side chain and the indane core, are subjects of extensive research, the compound itself has not been the focus of a large number of dedicated academic studies. Its utility appears to lie in its potential as a precursor for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery, where the combination of the indane scaffold and the amine functionality could be exploited to create novel bioactive agents.

The synthesis of this compound can be envisioned through established synthetic routes for functionalized indanes and the introduction of an ethylamine moiety. A plausible synthetic approach would involve the Friedel-Crafts acylation of indane, followed by a series of reactions to elaborate the side chain, culminating in the formation of the primary amine.

Below is a table summarizing the key chemical properties of this compound, compiled from available chemical supplier data.

PropertyValue
Chemical Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
CAS Number 13203-54-8

Further research is warranted to fully explore the chemical reactivity and potential applications of this specific compound. The development of efficient and scalable synthetic routes to this compound and its derivatives could open up new avenues for the discovery of novel compounds with interesting biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B3162283 1-Indan-5-yl-ethylamine CAS No. 877-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZOWKLMMYHPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Indan 5 Yl Ethylamine and Its Analogues

Strategies for Indane Ring Construction in 1-Indan-5-yl-ethylamine Precursors

The construction of the indane ring is the pivotal step in synthesizing precursors for this compound. The primary intermediate targeted is typically a substituted 1-indanone (B140024), which can be further functionalized to introduce the desired ethylamine (B1201723) side chain.

Intramolecular Friedel-Crafts Acylation Approaches

One of the most established and widely utilized methods for preparing 1-indanones is the intramolecular Friedel-Crafts acylation. nih.govnih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives. nih.govnih.gov

The direct dehydrative cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces water as the only theoretical byproduct. nih.gov However, this process can be challenging and often requires harsh conditions, such as high temperatures and the use of superacids like trifluoromethanesulfonic acid (TFSA). nih.govbeilstein-journals.org A more common approach involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride, followed by cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govresearchgate.net While effective, this two-step process generates more chemical waste. nih.gov Niobium pentachloride (NbCl₅) has been reported as an effective reagent that acts as both a chlorinating agent for the carboxylic acid and a Lewis acid catalyst for the cyclization, allowing the reaction to proceed under mild conditions at room temperature. researchgate.net

An alternative strategy uses Meldrum's acid derivatives as the acylating agent, which can overcome some of the limitations associated with using carboxylic acids or acid chlorides directly. orgsyn.org

Precursor TypeCatalyst/ReagentKey FeaturesReference
3-Arylpropionic AcidTrifluoromethanesulfonic acid (TFSA)Direct one-step cyclization; environmentally friendly but requires harsh conditions. nih.govbeilstein-journals.org
3-Arylpropionyl ChlorideAluminum Chloride (AlCl₃)Classic two-step method; generally provides high yields. nih.gov
3-Arylpropionic AcidNiobium Pentachloride (NbCl₅)Acts as both reagent and catalyst for a one-step reaction at room temperature. researchgate.net
Benzyl Meldrum's AcidMetal Triflates (e.g., Sc(OTf)₃)Provides an efficient entry into 2-substituted 1-indanones. nih.govorgsyn.org

Transition Metal-Catalyzed Cyclization Reactions

In recent years, transition-metal-catalyzed annulation strategies have emerged as powerful alternatives for constructing the 1-indanone skeleton, offering novel pathways with high efficiency and selectivity. rsc.org Catalysts based on palladium, nickel, and rhodium have been successfully employed in various cyclization reactions to form the indane core.

Palladium catalysis offers versatile methods for synthesizing 1-indanone derivatives through carbonylative cyclization cascades. One such approach involves a one-pot Heck reaction followed by an ethylene glycol-promoted aldol-type annulation. liv.ac.uk This method synthesizes multisubstituted 1-indanones from simple starting materials. liv.ac.uk Another powerful technique is the palladium-catalyzed carbonylative cyclization/arylation, which proceeds via a 5-endo-dig cyclization of a propargylpyridine triggered by an aroyl palladium complex. nih.gov These cascade reactions are valuable synthetic tools for creating heterocyclic molecules. nih.gov The mechanism often begins with the formation of an aroyl palladium species through the migratory insertion of carbon monoxide (CO), followed by coordination to an alkyne, cyclization, and reductive elimination to release the product and regenerate the catalyst. nih.gov

Reaction TypeCatalyst SystemKey Mechanistic StepReference
Heck-Aldol AnnulationPd(OAc)₂ / dpppHeck reaction installs an enol, followed by aldol-type cyclization. liv.ac.uk
Carbonylative Cyclization/ArylationPd(PPh₃)Cl₂ or Pd(OAc)₂ / PCy₃Migratory insertion of CO followed by 5-endo-dig cyclization. nih.gov
Aminocarbonylative CyclizationPalladium CatalystTandem aminocarbonylation followed by endo-dig cyclization. nih.gov

Nickel-catalyzed reactions provide an efficient pathway for the reductive cyclization of organohalides. nih.gov This method serves as a practical alternative to traditional organotin-based radical cyclizations. organic-chemistry.org The reaction typically employs a NiCl₂•DME/Pybox complex as the catalyst with zinc powder as the reductant in a protic solvent like methanol. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of carbon-centered radicals through the homolysis of a carbon-halogen bond mediated by a Ni(0) species. organic-chemistry.org This radical then undergoes cyclization. This approach is noted for its mild conditions, high diastereoselectivity, and broad functional group tolerance. organic-chemistry.org This strategy has been developed for the reductive difunctionalization of alkenes, providing a robust method for constructing valuable C(sp³)-C bonds. nih.gov

SubstrateCatalyst/ReductantSolventKey FeaturesReference
Unsaturated Alkyl HalidesNiCl₂•DME/Pybox, Zn powderMethanolMild, free-radical cyclization with high functional group tolerance. nih.govorganic-chemistry.org
Aryl Halides (Tethered)Nickel Catalyst, Mn powderNot specifiedUsed for asymmetric reductive Heck cyclization to form indolines. ntu.edu.sg
1,6-EnynesNickel CatalystNot specifiedReductive alkylative cyclization with alkyl bromides. bohrium.com

Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) reactions are a cornerstone of modern asymmetric synthesis and have been applied to the enantioselective formation of indane derivatives. nih.govacs.org This method typically involves the addition of an arylboronic acid to an α,β-unsaturated compound, such as an enone or nitroalkene, in the presence of a chiral rhodium catalyst. acs.orgnih.govrsc.org The use of chiral ligands, such as (S)-binap, is crucial for achieving high enantioselectivity. organic-chemistry.org The reaction mechanism involves transmetalation from the boron reagent to the rhodium center, followed by conjugate addition to the unsaturated substrate. The addition of an aqueous base is often effective in improving chemical yields by promoting the formation of an active Rh-OH species that facilitates the transmetalation step. organic-chemistry.org This methodology has been successfully used in the formal synthesis of (-)-indatraline, an indane-based antidepressant. nih.gov

Unsaturated SubstrateArylating AgentCatalyst/Ligand SystemKey OutcomeReference
α,β-Unsaturated AmidesArylboronic AcidsRh(acac)(CH₂CH₂)₂ / (S)-binapHigh enantioselectivity (up to 93% ee). organic-chemistry.org
Acyclic α,β-Unsaturated CompoundsArylboronic AcidsRhodium / Chiral LigandFormal synthesis of (-)-indatraline. nih.gov
NitroalkenesArylboronic AcidsRhodium / Chiral DieneHigh yields and excellent enantioselectivities with low catalyst loading (0.1 mol%). rsc.org
Substituted IndenesArylboron ReagentsRhodium CatalystEnantioselective synthesis of chiral indane derivatives. acs.org

Non-Conventional Synthetic Techniques for Indanone Intermediates

To address the environmental and efficiency shortcomings of some classical synthetic methods, non-conventional energy sources have been applied to the synthesis of 1-indanones, particularly for intramolecular Friedel-Crafts acylations. nih.govnih.gov These techniques, including microwave (MW) irradiation, high-intensity ultrasound (US), and the use of a Q-tube™ reactor, offer significant advantages such as drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. nih.govruc.dk

Microwave-assisted synthesis, in particular, has been shown to accelerate the metal-triflate-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, allowing for the formation of 1-indanones in good yields within a short timeframe. ruc.dk Similarly, ultrasound irradiation can promote these cyclizations efficiently. nih.gov These methods provide rapid and effective heating, leading to enhanced reaction rates compared to conventional heating methods. nih.gov

TechniqueTypical ReactionAdvantagesReference
Microwave (MW) IrradiationIntramolecular Friedel-Crafts AcylationRapid heating, significantly shorter reaction times, improved yields. nih.govnih.govruc.dk
High-Intensity Ultrasound (US)Intramolecular Friedel-Crafts AcylationEfficient energy transfer, shorter reaction times, good yields. nih.govnih.gov
Q-tube™ ReactorIntramolecular Friedel-Crafts AcylationSafe handling of pressurized reactions, allows for higher temperatures. nih.govnih.gov

Amine Group Introduction and Functionalization

The introduction of the amine moiety onto the indane scaffold is a critical step in the synthesis of this compound. Several classical and robust chemical strategies are employed for this purpose.

Reductive amination is a widely used and versatile method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an intermediate imine, which is formed by the reaction of the carbonyl group with an amine (such as ammonia for primary amines) and subsequently reduced to the corresponding amine. wikipedia.org This process can often be performed in a one-pot reaction under mild, neutral, or weakly acidic conditions. wikipedia.org

A common precursor for this compound would be 5-acetylindane. However, a related and well-studied starting material is 1-indanone. Enzymes such as imine reductases (IREDs) have been shown to catalyze the reductive amination of 1-indanone with various amines, demonstrating the potential for biocatalytic routes to chiral indane amines. nih.gov Common chemical reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored because they selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

Table 2: Common Reducing Agents in Reductive Amination

Reducing Agent Key Characteristics Reference
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines/iminium ions in the presence of ketones/aldehydes. Effective under mildly acidic conditions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and often preferred alternative to NaBH₃CN, avoiding cyanide byproducts. masterorganicchemistry.com

This table is interactive. Click on the headers to sort the data.

Nucleophilic substitution provides another pathway for introducing the amine group. This approach typically involves a precursor molecule containing a good leaving group at the target carbon, which is then displaced by an amine nucleophile. For the synthesis of this compound, a suitable precursor could be 5-(1-haloethyl)indane (where halo is Cl, Br, or I). An amine source, such as ammonia or a protected amine equivalent, can then be used to displace the halide.

A related strategy involves the use of stable imine precursors, such as N-functionalized hydroxylamine reagents. nih.gov These precursors can generate the reactive imine in situ, which then undergoes nucleophilic addition. nih.gov This methodology streamlines the synthesis and avoids the challenges associated with the synthesis and storage of unstable imine intermediates. nih.gov

Catalytic hydrogenation is a fundamental and clean method for the reduction of various nitrogen-containing functional groups to form amines. mdpi.com A highly effective strategy for synthesizing indane amines involves the hydrogenation of an oxime precursor. mdpi.comencyclopedia.pub Oximes can be readily prepared from the corresponding ketone (e.g., 5-acetylindane) by reaction with hydroxylamine. mdpi.com

The subsequent catalytic hydrogenation of the oxime yields the primary amine. Various catalysts can be employed for this transformation, with the choice of catalyst and reaction conditions influencing selectivity and yield. For the related compound 2-aminoindane, the hydrogenation of 2-indanone oxime has been studied extensively. mdpi.comencyclopedia.pub Palladium on carbon (Pd/C) has been shown to be effective, yielding 94% of the amine under acidic conditions. mdpi.comencyclopedia.pub In contrast, Raney Nickel is also highly active, providing a 91% yield under basic conditions. mdpi.com This highlights the tunability of the reaction based on the chosen catalytic system.

Table 3: Catalytic Systems for Hydrogenation of Indanone Oxime

Catalyst Conditions Product Yield (%) Reference
Pd/C Glacial AcOH, H₂SO₄, 3 atm H₂ 2-Aminoindane 94 mdpi.comencyclopedia.pub
5% Pt/C Glacial AcOH, H₂SO₄, 3 atm H₂ 2-(Hydroxylamino)indane 54 encyclopedia.pub

This table is interactive. Click on the headers to sort the data.

Chiral Synthesis of Enantiopure this compound and Related Chiral Amines

The preparation of enantiomerically pure this compound and related chiral amines is paramount for their application in pharmaceuticals and as chiral synthons. Methodologies to achieve this can be broadly categorized into asymmetric catalysis, biocatalytic transformations, and chiral auxiliary-mediated syntheses.

Asymmetric Catalysis in Enantioselective Amine Synthesis

Asymmetric catalysis stands as a powerful tool for the efficient synthesis of chiral amines, offering high atom economy and catalytic control of stereochemistry. This approach encompasses metal-catalyzed hydrogenations and organocatalytic transformations, both of which have seen significant advancements.

The asymmetric hydrogenation of prochiral imines or enamines is one of the most direct and efficient methods for producing chiral amines. This transformation typically employs transition metal complexes with chiral ligands. Iridium and Rhodium-based catalysts have been particularly successful in this arena. For instance, the asymmetric hydrogenation of N-aryl ketimines using Iridium complexes with chiral phosphine (B1218219) ligands has demonstrated high enantioselectivities. The design of the chiral ligand is crucial for achieving high levels of stereocontrol, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate.

A notable example involves the use of iridium catalysts with spiro phosphine-amine-phosphine ligands for the asymmetric hydrogenation of dialkyl imines, which are challenging substrates due to the steric and electronic similarity of the two alkyl groups. By fine-tuning the chiral pocket of the catalyst, high yields and enantioselectivities have been achieved for a variety of dialkyl imines. chinesechemsoc.org

SubstrateCatalyst SystemConditionsYield (%)ee (%)
N-(1-phenylethylidene)aniline[Ir(COD)Cl]₂ / Chiral Phosphine LigandH₂ (pressure), solvent, temp.HighHigh
N-2,4,6-trimethylbenzenesulfonyl-hexane-2-imineIr-SpiroPNP catalyst C1H₂ (50 atm), tBuOK, Mg(OTf)₂, nPrOH, rt, 24 h-27

This table presents illustrative data for analogous reactions due to the absence of specific data for this compound.

Organocatalysis has emerged as a complementary approach to metal catalysis, utilizing small organic molecules to catalyze asymmetric transformations. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been effectively used in the asymmetric reduction of imines. These catalysts activate the imine by protonation, rendering it more susceptible to nucleophilic attack by a hydride source, such as a Hantzsch ester. The chiral environment provided by the catalyst directs the hydride transfer to one face of the iminium ion, resulting in the formation of a chiral amine with high enantioselectivity.

This methodology has been successfully applied to the synthesis of a variety of chiral amines, including α-chiral azaheteroaryl ethylamines, through a dearomatizing aza-Michael addition followed by an asymmetric protonation upon rearomatization. strath.ac.uk

SubstrateOrganocatalystHydride SourceConditionsYield (%)ee (%)
Vinyl aza-heterocycle + AnilineChiral Phosphoric Acid-Solvent, temp.HighHigh
Prochiral ImineChiral Phosphoric AcidHantzsch EsterSolvent, temp.HighHigh

This table presents illustrative data for analogous reactions due to the absence of specific data for this compound.

The success of metal-catalyzed asymmetric hydrogenation is heavily reliant on the design of the chiral ligand. An effective chiral ligand must create a well-defined and sterically demanding chiral pocket around the metal center to ensure high enantioselectivity. Bidentate phosphine ligands, such as those based on BINAP and its derivatives, have been extensively studied and have proven to be highly effective for a wide range of substrates.

More recently, polymeric chiral diamine ligands have been developed for use in iridium-catalyzed asymmetric transfer hydrogenation. These ligands can lead to highly efficient and recyclable catalysts that afford excellent enantioselectivities for the reduction of functionalized ketones. nih.govnih.gov The design of these ligands often involves creating a rigid backbone to restrict conformational flexibility, which in turn enhances the stereochemical control of the reaction.

Biocatalytic Resolution and Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure amines. Enzymes, such as transaminases and lipases, can be employed for the kinetic resolution of racemic amines or for the asymmetric synthesis from prochiral ketones.

Transaminases (ATAs) are particularly powerful for the asymmetric synthesis of chiral amines by transferring an amino group from a donor molecule to a prochiral ketone. Through directed evolution, transaminases have been engineered to exhibit high activity and enantioselectivity for a broad range of substrates, including those that are not well-tolerated by their wild-type counterparts. This approach has been successfully applied in the large-scale manufacture of pharmaceuticals.

Kinetic resolution, another common biocatalytic strategy, involves the selective reaction of one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus enriched. Lipases are frequently used for this purpose, catalyzing the acylation of one enantiomer at a much faster rate than the other. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. For example, the DKR of (±)-1-phenylethylamine has been achieved using Candida antarctica lipase B (CALB) for the acylation and a ruthenium catalyst for the racemization. beilstein-journals.orgnih.gov

SubstrateEnzymeMethodConditionsConversion (%)ee (%) of remaining amine
rac-1-PhenylethylamineTransaminaseKinetic ResolutionpH, temp., amine donor/acceptor~50>99
rac-1-PhenylethylamineCandida antarctica lipase B (CALB) / Ru-catalystDynamic Kinetic ResolutionAcyl donor, solvent, temp.High>99

This table presents illustrative data for analogous reactions due to the absence of specific data for this compound.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral amines, a common strategy involves the addition of a nucleophile to an imine bearing a chiral auxiliary on the nitrogen atom. Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. nih.govwikipedia.org For instance, an imine derived from a ketone and a chiral amine auxiliary can undergo diastereoselective reduction or addition of an organometallic reagent. The steric bulk of the auxiliary blocks one face of the imine, forcing the incoming nucleophile or hydride to attack from the less hindered face. Subsequent removal of the auxiliary yields the enantiomerically enriched amine. While effective, this method is less atom-economical than catalytic approaches as it involves stoichiometric amounts of the chiral auxiliary.

Prochiral SubstrateChiral AuxiliaryReaction TypeConditionsDiastereomeric Ratio
KetonePseudoephedrineAlkylation of derived amideBase, alkyl halide, solvent, temp.High
ImineChiral SulfinamideNucleophilic AdditionOrganometallic reagent, solvent, temp.High

This table presents illustrative data for analogous reactions due to the absence of specific data for this compound.

Chiral Pool Approaches

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. Amino acids, in particular, serve as versatile chiral precursors for the synthesis of this compound and its analogues due to their inherent chirality and functional groups that can be readily manipulated.

One notable example is the enantioselective synthesis of (R)- and (S)-2-N-carbomethoxy-5-aminoindanes starting from (R)- and (S)-phenylalanines, respectively. This approach leverages the stereocenter of the parent amino acid to induce chirality in the final indane structure. The key steps in this synthesis involve an intramolecular Friedel–Crafts reaction of N-carbomethoxy phenylalanine to form a chiral 2-N-carbomethoxy-1-indanone. This ketone is then diastereoselectively reduced to the corresponding 1-hydroxy-2-N-carbomethoxyindane. Following protection of the hydroxyl group, regioselective nitration at the 6-position of the indane ring is performed. Finally, hydrogenation of the nitro group affords the desired (R)- or (S)-2-N-carbomethoxy-5-aminoindane researchgate.net.

The versatility of amino acids as chiral synthons extends beyond phenylalanine. Other amino acids can be employed to generate a variety of substituted indane analogues, demonstrating the broad applicability of the chiral pool approach in accessing this important class of compounds mdpi.combaranlab.org. The key advantage of this methodology is the direct transfer of chirality from the starting material to the target molecule, often with high stereochemical fidelity.

Chiral PrecursorKey ReactionsTarget AnalogueReference
(S)-PhenylalanineFriedel–Crafts acylation, Diastereoselective reduction, Nitration, Hydrogenation(S)-2-N-Carbomethoxy-5-aminoindane researchgate.net
(R)-PhenylalanineFriedel–Crafts acylation, Diastereoselective reduction, Nitration, Hydrogenation(R)-2-N-Carbomethoxy-5-aminoindane researchgate.net

Innovative and Sustainable Synthetic Chemistry for this compound

Recent advancements in synthetic chemistry have emphasized the development of sustainable and efficient methodologies. These innovative approaches are being applied to the synthesis of this compound and its analogues, focusing on green chemistry principles, process intensification through flow chemistry, and novel catalytic methods like electrochemistry and photoredox catalysis.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances chemmethod.comresearchgate.netnih.govijrpc.com. In the context of amine synthesis, this translates to the use of renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and reduce waste rsc.orgthepharmajournal.com. The synthesis of bioactive amines from renewable resources, such as amino acids, is a prime example of green chemistry in action chemistryviews.orgrsc.org. Catalytic hydrogenation and decarbonylation of amino acids in water, a green solvent, can produce primary amines with high yields chemistryviews.org. These principles guide the development of more environmentally benign routes to this compound.

The 12 Principles of Green Chemistry nih.govijrpc.com

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used.

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Advantage of Flow ChemistryImplication for this compound Synthesis
Enhanced Heat and Mass TransferImproved reaction rates and selectivity in exothermic reactions like nitration or hydrogenation.
Improved SafetyHandling of hazardous reagents and intermediates in small, controlled volumes.
ScalabilityFacile scaling of production from laboratory to industrial quantities.
Process Automation and ControlPrecise control over reaction time, temperature, and stoichiometry for consistent product quality.

Electrochemistry and photoredox catalysis are powerful tools in modern organic synthesis, enabling novel transformations under mild conditions. Electrochemical methods offer a green alternative to traditional redox reagents for the synthesis of chiral amines digitellinc.comacs.orgresearchgate.net. The asymmetric 1,2-addition of carbon nucleophiles to imine derivatives, a key step in amine synthesis, can be achieved electrochemically with high diastereoselectivity digitellinc.com.

Visible-light photoredox catalysis has emerged as a versatile strategy for the formation of C-N bonds. This methodology can be applied to the synthesis of amides from benzylic alcohols and amines, which are precursors to the target ethylamine acs.orgnih.gov. Furthermore, photoredox-catalyzed azolation of benzylic C-H bonds provides a direct route to functionalized benzylic amines nih.gov. These methods offer mild and efficient pathways to intermediates and analogues of this compound.

MethodKey TransformationRelevance to this compound Synthesis
ElectrochemistryAsymmetric addition to iminesEnantioselective synthesis of the chiral amine moiety. digitellinc.com
Photoredox CatalysisAmidation of benzylic alcoholsSynthesis of amide precursors to the ethylamine side chain. acs.orgnih.gov
Photoredox CatalysisAzolation of benzylic C-H bondsDirect functionalization of the indane core to introduce the amine group. nih.gov

One-Pot Synthetic Strategies and Multicomponent Reactions

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple reaction steps into a single operation without the isolation of intermediates. This approach reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry.

The synthesis of functionalized indane derivatives has been achieved through multicomponent reactions. For example, a three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione can furnish highly functionalized spiro[cyclopentane-1,2′-indene] derivatives with high diastereoselectivity researchgate.net. Similarly, multicomponent reactions involving an amine, indane-1,3-dione, and an aldehyde have been used to construct complex indenopyridine-based heterocyclic scaffolds acs.orgacs.org.

While a direct one-pot synthesis of this compound has not been extensively reported, the synthesis of its precursor, 1-indanone, can be achieved in a one-pot process from benzoic acids researchgate.netresearchgate.net. This involves a Friedel–Crafts acylation with ethylene followed by an intramolecular Friedel–Crafts alkylation. The resulting indanone can then be converted to the target amine through subsequent reductive amination. The development of a multicomponent reaction that directly assembles the this compound scaffold remains an active area of research.

Reaction TypeStarting MaterialsProduct Type
Three-component reactionTriphenylphosphine, dialkyl hex-2-en-4-ynedioate, arylidene-1,3-indanedioneFunctionalized spiro[cyclopentane-1,2′-indene]s researchgate.net
Multicomponent reactionAmine, indane-1,3-dione, aldehydeFused indeno-pyrido[2,3-d]pyrimidines acs.orgacs.org
One-pot synthesisBenzoic acid, ethylene1-Indanones researchgate.netresearchgate.net
One-pot synthesisPhenylalkynes, aldehydes2,3-disubstituted indanones organic-chemistry.org

Detailed Reaction Pathway Analysis for this compound Synthesis

The formation of the 1-indanone core, specifically a 5-substituted-1-indanone to serve as the precursor for the target molecule, is commonly achieved through an intramolecular Friedel-Crafts acylation. nih.gov This reaction typically starts with a 3-arylpropionic acid derivative, such as 3-(4-substituted-phenyl)propanoic acid. The process involves the conversion of the carboxylic acid into a more reactive acylating agent, usually an acyl chloride, by treatment with reagents like thionyl chloride. nih.gov

The mechanism proceeds via the following key steps:

Generation of the Acylium Ion: In the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid like polyphosphoric acid (PPA), the acyl chloride is activated to form a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (EAS) reaction. The position of the cyclization is directed by the substituents on the benzene (B151609) ring.

Rearomatization: A proton is lost from the intermediate carbocation (a sigma complex), restoring the aromaticity of the ring and yielding the final 1-indanone product. nih.gov

Numerous methods for 1-indanone synthesis have been developed, including the Nazarov cyclization and various transition-metal-catalyzed reactions. nih.govorganic-chemistry.org The choice of method can be influenced by the desired substitution pattern on the indanone ring. For instance, the regioselectivity of PPA-mediated cyclizations can be controlled by adjusting the P₂O₅ content of the acid. d-nb.info

Table 1: Common Catalysts and Conditions for Indanone Synthesis via Friedel-Crafts Cyclization

Starting Material Catalyst/Reagent Conditions Typical Yield Reference
3-Arylpropionic Acid Polyphosphoric Acid (PPA) High Temperature (e.g., 250 °C) Up to 74% nih.gov
3-Arylpropionyl Chloride Aluminum Chloride (AlCl₃) Inert Solvent Good to Excellent nih.gov
Benzoic Acid + Ethylene Thionyl Chloride, then AlCl₃ One-pot process Good nih.gov
3,3-Dimethylacrylic acid + Aromatic Substrate Niobium(V) chloride (NbCl₅) Varies Up to 78% nih.gov

The conversion of the 5-substituted-1-indanone to this compound is accomplished through reductive amination. This is a highly versatile and controlled method for forming carbon-nitrogen bonds. masterorganicchemistry.com The reaction condenses the ketone with an amine (in this case, ethylamine) to form an imine intermediate, which is then reduced in situ to the desired primary amine. numberanalytics.com

The general mechanism involves two main stages: numberanalytics.com

Imine/Iminium Ion Formation: This stage is typically acid-catalyzed and begins with the nucleophilic attack of ethylamine on the carbonyl carbon of the indanone. orgoreview.comunizin.org A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (H₂O). orgoreview.comunizin.org Elimination of water generates a resonance-stabilized iminium ion, which is the key electrophile for the reduction step. libretexts.orglibretexts.org

Reduction: The iminium ion is then reduced by a hydride-donating reagent. A critical aspect of direct reductive amination is the choice of a reducing agent that is mild enough to not reduce the starting ketone but reactive enough to reduce the iminium ion intermediate. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comacs.org

Since the reaction creates a new chiral center at the C1 position of the indane ring, controlling the stereochemical outcome is of significant interest. Asymmetric reductive amination can be achieved by using chiral catalysts, such as those based on iridium or rhodium complexed with chiral phosphine ligands. organic-chemistry.orgnih.gov These catalysts can facilitate the enantioselective reduction of the imine or iminium intermediate, leading to a high enantiomeric excess of one stereoisomer. nih.gov For example, iridium-catalyzed direct asymmetric reductive amination has been shown to be highly effective for producing chiral amines from ketones and primary alkyl amines. nih.gov

Kinetic Studies of Reaction Rates and Selectivity

For the intramolecular Friedel-Crafts cyclization , reaction rates are heavily influenced by the reactivity of the aromatic ring, the stability of the acylium ion intermediate, and the reaction temperature. Electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups slow it down. The use of highly efficient catalysts and elevated temperatures is often necessary to drive the reaction to completion in a reasonable timeframe. nih.gov

The kinetics of reductive amination are more complex, as it involves a series of equilibria. The rate of imine formation is highly dependent on the pH of the reaction medium. lumenlearning.com The reaction is generally fastest at a weakly acidic pH (around 4-5). lumenlearning.com At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine, while at low pH, the amine nucleophile is excessively protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon. lumenlearning.com

The selectivity of the process hinges on the relative rates of two competing reactions: the reduction of the ketone and the reduction of the imine/iminium ion. The use of selective reducing agents like sodium triacetoxyborohydride (STAB) is crucial. acs.org STAB is less reactive than reagents like sodium borohydride (B1222165) (NaBH₄) and selectively reduces the protonated iminium ion much faster than it reduces the starting ketone. masterorganicchemistry.comacs.org Computational studies have shown that this selectivity is due to the energetic favorability of the imine reduction pathway over the ketone reduction pathway. acs.org

Table 2: Factors Influencing Reaction Kinetics and Selectivity

Factor Effect on Friedel-Crafts Cyclization Effect on Reductive Amination
Catalyst Lewis/Brønsted acid strength determines rate. Acid catalysis is crucial for imine formation; chiral metal catalysts can induce stereoselectivity. nih.gov
pH Not applicable (anhydrous conditions). Optimal rate at weakly acidic pH (4-5); too high or too low pH slows the reaction. lumenlearning.com
Temperature Higher temperatures increase the reaction rate. Affects equilibrium and rate; conditions are generally mild.
Reducing Agent Not applicable. Choice determines selectivity; NaBH(OAc)₃ selectively reduces iminium ions over ketones. acs.org
Solvent Can influence catalyst activity and solubility. Can affect reaction rates and equilibria. Water can be used but may shift equilibrium away from the imine. nih.gov

Proton Transfer Dynamics and Nucleophilic Attack Mechanisms in Amination

The reductive amination of the 5-substituted-1-indanone is a cascade of nucleophilic attacks and proton transfers. The process is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine onto the electrophilic carbonyl carbon of the indanone. youtube.com This step does not require prior protonation of the carbonyl group when using a potent nucleophile like a primary amine. youtube.com

This initial attack forms a zwitterionic tetrahedral intermediate, which rapidly undergoes an internal proton transfer from the now positively charged nitrogen to the negatively charged oxygen. youtube.com This step yields the neutral carbinolamine intermediate.

The subsequent steps are driven by acid catalysis and further proton transfers:

Protonation of the Leaving Group: The hydroxyl group of the carbinolamine is a poor leaving group. An acid catalyst (often acetic acid, used in conjunction with STAB) protonates the oxygen atom, converting the hydroxyl group into a much better leaving group: water (-OH₂⁺). unizin.orglibretexts.org

Elimination of Water: The lone pair on the carbinolamine's nitrogen atom assists in the elimination of the water molecule. This E1-like or E2-like elimination step forms a C=N double bond, resulting in the formation of a positively charged iminium ion. unizin.orglibretexts.org

Hydride Attack: The iminium ion is highly electrophilic and is readily attacked by a hydride ion (H⁻) from the reducing agent (e.g., NaBH(OAc)₃). This final nucleophilic attack on the carbon of the C=N bond neutralizes the charge and forms the final amine product, this compound.

Each proton transfer step is crucial for moving the reaction forward, either by neutralizing unstable charged intermediates or by activating a group for elimination.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. It allows for the detailed mapping of reaction pathways, including the characterization of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

DFT calculations have been extensively applied to understand the mechanisms of both indanone synthesis and reductive amination.

For indanone synthesis , DFT studies have been used to investigate the catalytic cycles of transition-metal-catalyzed annulations. For example, in the Rh(III)-catalyzed synthesis of indanones, DFT calculations have detailed the entire catalytic cycle, including C-H activation, insertion of an alkyne, and the final reductive elimination or condensation steps, confirming the oxidation state of the metal throughout the process. rsc.org

In the context of reductive amination , DFT has provided profound insights into reaction selectivity and the rate-determining steps. rsc.org

Selectivity: DFT studies have clarified why reducing agents like STAB are selective for the imine over the carbonyl. Calculations of the reaction energy profiles for both the reduction of an aldehyde/ketone and the reduction of the corresponding iminium ion show a significantly lower activation energy barrier for the iminium reduction, confirming its kinetic favorability. acs.org

Mechanism and Rate-Determining Step: Computational models have been used to investigate the complete reaction pathway of direct reductive amination. Studies have identified the rate-determining step, which can vary depending on the specific substrates and catalysts. In some systems catalyzed by boron trifluoride with formic acid as the reductant, the rate-determining step was found to be the hydride transfer from the formate to the protonated imine. rsc.org

Catalyst Role: DFT calculations on iridium-catalyzed asymmetric reductive amination have elucidated the role of the catalyst and ligands. These studies suggest that the amine substrate can act as a ligand for the iridium center, and that hydride addition occurs via an outer-sphere transition state, with hydrogen bonding playing a key role in stabilizing the transition state and inducing stereoselectivity. nih.gov

Table 3: Insights from DFT Studies on Related Reactions

Reaction Type Key Finding from DFT Significance Reference
Rh(III)-Catalyzed Indanone Synthesis Elucidation of the full catalytic cycle, including C-H activation and insertion steps. Confirms the reaction mechanism and role of the catalyst. rsc.org
Direct Reductive Amination (BF₃ catalyst) The rate-determining step is the hydride transfer to the protonated imine. Identifies the kinetic bottleneck of the reaction. rsc.org
Reductive Amination (STAB reductant) The energy barrier for iminium ion reduction is much lower than for ketone reduction. Explains the high selectivity of the reducing agent. acs.org
Ir-Catalyzed Asymmetric Reductive Amination Hydride addition occurs via an outer-sphere transition state stabilized by hydrogen bonding. Provides a model for understanding the origin of enantioselectivity. nih.gov

Elucidation of Reaction Mechanisms and Kinetic Profiles

Enzymatic Transamination:

The synthesis of chiral amines using ω-transaminases (ω-TAs) is a powerful biocatalytic method. researchgate.netnih.govcapes.gov.brdovepress.com These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone. dovepress.com The catalytic efficiency of ω-TAs with bulky substrates, such as substituted indanones, can be limited, making the study of the reaction mechanism and energy barriers particularly important for enzyme engineering. researchgate.net

Computational methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are employed to investigate the catalytic mechanism. researchgate.net For ω-transaminases, the reaction typically proceeds through a series of steps, each with its own transition state and energy barrier. Key rate-limiting steps can include the initial formation of an external aldimine, its conversion to a ketimine, and the final hydrolysis to release the amine product. researchgate.net

For example, in a study on the asymmetric reductive amination of 1-indanone (B140024) derivatives using an l-amino acid oxidase, computational analysis identified two key transition states, [TS1] and [TS2], corresponding to different steps in the reaction. By reprogramming these transition states through targeted mutations, the energy barriers were reduced, leading to a significant increase in the turnover number for bulky substrates. researchgate.net This highlights the power of transition state analysis in guiding enzyme improvement.

Interactive Data Table: Hypothetical Energy Barriers in Enzymatic Transamination of an Indanone Derivative

This table is illustrative and based on general findings in the field, not specific experimental data for this compound.

Reaction StepWild-Type Enzyme Energy Barrier (kcal/mol)Engineered Enzyme Energy Barrier (kcal/mol)
External Aldimine Formation15.212.8
Ketimine Formation18.514.1
Product Release10.19.5

Chemical Reductive Amination:

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. libretexts.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction typically involves two main stages: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.orglibretexts.org The transition state and energy barrier of the reduction step are influenced by the choice of reducing agent.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are used. masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is a more selective reducing agent that can reduce the imine in the presence of the ketone, preventing side reactions. masterorganicchemistry.comlibretexts.org

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by dehydration to form a C=N double bond (the imine). The subsequent reduction of the imine to the amine by a hydride reagent is the final step. The energy barrier for the hydride transfer from the reducing agent to the imine carbon is a critical factor determining the reaction rate. Computational studies on similar reactions can model this hydride transfer step to understand the geometry of the transition state and the factors influencing its stability.

While detailed transition state calculations for the specific reductive amination leading to this compound are not available, the general principles derived from studies on other ketones provide a framework for understanding the reaction kinetics.

Derivatization Strategies for 1 Indan 5 Yl Ethylamine in Advanced Chemical Research

Purposeful Derivatization for Enhanced Analytical and Synthetic Utility

The primary amine group of 1-Indan-5-yl-ethylamine is a key functional handle for derivatization. Purposeful modification of this group can lead to derivatives with improved volatility for gas chromatography (GC), enhanced absorptivity for UV-Visible spectroscopy, or the introduction of a fluorophore for fluorescence detection. libretexts.org Such modifications are crucial for quantitative analysis, especially at trace levels in complex matrices. researchgate.net From a synthetic standpoint, derivatization can protect the amine group during subsequent reaction steps or introduce new functionalities to build more complex molecules.

Chemical Modification of Amine Functionality

The nucleophilic nature of the primary amine in this compound allows for a variety of chemical modifications. These reactions typically target the active hydrogen atoms on the nitrogen, leading to the formation of stable covalent bonds.

Acylation involves the introduction of an acyl group (R-C=O) to the amine, forming an amide. This is a common derivatization technique that reduces the polarity and increases the volatility of amines for GC analysis. libretexts.org A typical acylation of a primary amine like this compound would involve its reaction with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk

Table 1: Illustrative Acylation Reaction for a Structural Analog of this compound

ReactantReagentSolventProduct
5-aminoindan (B44798)Acetic anhydride, Pyridine (B92270)Ethyl acetateN-(2,3-Dihydro-1H-inden-5-yl)acetamide

This reaction highlights a viable pathway for the acylation of the indane amine moiety.

The reaction of a primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. ijarsct.co.inresearchgate.net Sulfonamides are important functional groups in medicinal chemistry and can also serve as stable derivatives for analytical purposes. researchgate.netprinceton.edu The synthesis is typically carried out in a suitable solvent, and a variety of sulfonyl chlorides can be used to introduce different functionalities. ijarsct.co.in

General methods for sulfonamide synthesis often involve reacting the amine with the sulfonyl chloride in a solvent like acetonitrile (B52724) or in a two-phase system with an aqueous base. researchgate.net The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, would be expected to proceed smoothly to form the corresponding N-(1-indan-5-yl-ethyl)sulfonamide.

Table 2: General Conditions for Sulfonamide Formation with Primary Amines

AmineReagentSolventBaseProduct Type
Primary AmineSulfonyl ChlorideAcetonitrileTriethylamineN-substituted Sulfonamide
Primary AmineSulfonyl ChlorideWater/Organic SolventSodium CarbonateN-substituted Sulfonamide

These general conditions are applicable for the derivatization of this compound to form sulfonamides.

Alkylation of a primary amine introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. N-alkylation can significantly alter the steric and electronic properties of the amine. While mono-alkylation can be challenging to control due to the potential for over-alkylation, specific catalytic systems have been developed to achieve selective N-alkylation of primary amines with alcohols. researchgate.net For this compound, reaction with an alkyl halide would lead to the formation of a secondary amine, which could be further alkylated to a tertiary amine.

Spectroscopic Probe Derivatization for Mechanistic Insights

To gain mechanistic insights and for sensitive detection, this compound can be derivatized with spectroscopic probes. These are molecules that, when reacted with the amine, form a new compound with strong chromophoric or fluorophoric properties. rsc.org This is particularly useful for HPLC with fluorescence detection, which offers high sensitivity and selectivity. nih.gov

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA), naphthalene-2,3-dicarboxaldehyde (NDA), and 9-fluorenylmethyl chloroformate (FMOC). nih.govresearchgate.netresearchgate.net For example, NDA reacts with primary amines in the presence of a cyanide source to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov The stability and fluorescence intensity of these derivatives can be optimized by adjusting the reaction conditions, such as the solvent system. nih.gov

Table 3: Common Fluorogenic Derivatizing Agents for Primary Amines

ReagentDetection MethodKey Features
o-Phthalaldehyde (OPA)FluorescenceReacts with primary amines in the presence of a thiol. chromforum.org
Naphthalene-2,3-dicarboxaldehyde (NDA)FluorescenceForms stable and highly fluorescent derivatives. nih.gov
9-Fluorenylmethyl chloroformate (FMOC)FluorescenceReacts with both primary and secondary amines. researchgate.net
4-Chloro-7-nitrobenzofurazan (NBD-Cl)FluorescenceReacts with primary and secondary amines. thermofisher.comresearchgate.net

These reagents can be employed to label this compound for sensitive detection in various analytical applications.

Derivatization for Advanced Separation Science Applications

In separation science, derivatization of amines is often necessary to improve their chromatographic behavior. nih.gov For gas chromatography, derivatization reduces the polarity and basicity of the amine, minimizing peak tailing and improving resolution. researchgate.netsemanticscholar.org Acylation and silylation are common derivatization methods for this purpose. libretexts.org

For high-performance liquid chromatography (HPLC), especially for the separation of enantiomers, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a non-chiral stationary phase. Alternatively, the amine can be derivatized with a chromophoric or fluorophoric tag to enhance its detection, followed by separation on a chiral stationary phase (CSP). yakhak.orgnih.gov The enantiomers of chiral amines have been successfully separated as their NBD derivatives on polysaccharide-based CSPs. researchgate.netyakhak.org Given that this compound is a chiral compound, these methods are directly applicable for the resolution of its enantiomers.

Pre-Column Derivatization Techniques

Pre-column derivatization is a powerful strategy employed in analytical chemistry, particularly in high-performance liquid chromatography (HPLC), to enhance the detectability and improve the chromatographic properties of an analyte before it enters the separation column. For this compound, which possesses a primary amine group, several well-established derivatization reagents can be utilized. While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, the reactivity of its primary amine allows for the application of general, yet robust, derivatization methodologies. These techniques are crucial for enhancing UV absorbance or inducing fluorescence, thereby significantly lowering the limits of detection.

One of the most common reagents for the pre-column derivatization of primary amines is o-phthalaldehyde (OPA) . researchgate.netnih.govthermofisher.comjasco-global.com The reaction of OPA with a primary amine, in the presence of a thiol such as 2-mercaptoethanol, rapidly yields a highly fluorescent isoindole derivative. researchgate.net This reaction is typically carried out in a borate (B1201080) buffer at a slightly alkaline pH. thermofisher.com The resulting derivative can be readily detected by a fluorescence detector, offering excellent sensitivity. nih.gov An automated pre-column derivatization process can improve the reproducibility of this method. thermofisher.comjasco-global.com

Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl) . thermofisher.comjascoinc.com FMOC-Cl reacts with primary amines to form stable, highly fluorescent derivatives. This reagent is particularly useful as it can also derivatize secondary amines, offering broader applicability. jascoinc.com The derivatization reaction conditions, including reagent concentration, pH, and reaction time, need to be optimized for each specific analyte to ensure complete reaction and reproducible results. nih.gov

For chiral separations, where the goal is to separate the enantiomers of this compound, chiral derivatizing agents are employed. These agents react with the amine to form diastereomers, which can then be separated on a standard achiral HPLC column. A common example is the use of chiral chloroformate reagents, such as those derived from amino acids like L-proline (e.g., FMOC-L-Pro). nih.gov The resulting diastereomeric derivatives exhibit different physicochemical properties, allowing for their separation. Another approach involves the use of reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which is known to be effective for the chiral resolution of amphetamines and related compounds. nih.gov

Table 1: Common Pre-Column Derivatization Reagents for Primary Amines

Derivatizing ReagentAbbreviationFunctional Group TargetedDetection MethodKey Advantages
o-PhthalaldehydeOPAPrimary AminesFluorescence, UVFast reaction, high sensitivity. researchgate.netnih.gov
9-Fluorenylmethyl chloroformateFMOC-ClPrimary and Secondary AminesFluorescenceForms stable derivatives. thermofisher.comjascoinc.com
Dansyl ChlorideDNS-ClPrimary and Secondary AminesFluorescence, UVWell-established reagent. thermofisher.com
PhenylisothiocyanatePITCPrimary and Secondary AminesUVForms stable derivatives. thermofisher.com
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideMarfey's ReagentPrimary and Secondary AminesUVChiral analysis. nih.gov

Post-Column Derivatization Techniques

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the HPLC column but before it reaches the detector. actascientific.comactascientific.com This technique is advantageous as it avoids the potential for the derivatization reaction to produce multiple products or byproducts that could complicate the chromatogram. researchgate.net Furthermore, the separation of the underivatized analyte is often simpler and more efficient.

For the analysis of primary amines like this compound, ninhydrin (B49086) is a classic post-column derivatization reagent. actascientific.comresearchgate.netfujifilm.com The reaction of ninhydrin with primary amines, upon heating, produces a deep purple-colored compound known as Ruhemann's purple, which can be detected by a UV-Vis detector typically at 570 nm. fujifilm.com This method is highly reproducible and has been a cornerstone of amino acid analysis for decades. researchgate.net Automated systems often incorporate a reaction coil maintained at an elevated temperature to facilitate the reaction between the column eluent containing the analyte and the ninhydrin reagent. fujifilm.com

Similar to pre-column derivatization, o-phthalaldehyde (OPA) can also be employed in a post-column setup. actascientific.comactascientific.com After the separation of this compound on the column, the eluent is mixed with the OPA/thiol reagent, and the resulting fluorescent derivative is detected. This approach combines the clean separation of the underivatized analyte with the high sensitivity of fluorescence detection. actascientific.com

Table 2: Common Post-Column Derivatization Reagents for Primary Amines

Derivatizing ReagentFunctional Group TargetedDetection MethodKey Advantages
NinhydrinPrimary AminesUV-Vis (570 nm)Robust and reproducible method. researchgate.netfujifilm.com
o-PhthalaldehydePrimary AminesFluorescenceHigh sensitivity. actascientific.comactascientific.com
FluorescaminePrimary AminesFluorescenceFast reaction, but less reactive with secondary amines. actascientific.comactascientific.com

Role of 1 Indan 5 Yl Ethylamine As a Versatile Chemical Building Block

Integration into Complex Molecular Architectures

No specific studies were found that document the integration of 1-Indan-5-yl-ethylamine into complex molecular architectures. General principles of organic synthesis allow for its theoretical use in such applications, but concrete examples are not available in the reviewed literature.

Precursor in Diverse Heterocyclic Compound Synthesis

While the synthesis of heterocyclic compounds is a vast field of chemical research, no specific literature could be identified that utilizes this compound as a starting material for the explicitly requested heterocyclic systems.

Applications in Material Science Research

The search for applications of this compound in material science, including its potential use in polymers or other advanced materials, yielded no results.

Scaffold for Ligand Design in Organometallic and Asymmetric Catalysis

The utility of a chemical scaffold in ligand design is determined by its structural features and the ease with which it can be modified to create a library of ligands with diverse properties. Chiral amines, in general, are a cornerstone of asymmetric catalysis, often serving as the source of chirality in ligands for metal complexes.

Chiral Ligands for Asymmetric Synthesis

The development of novel chiral ligands is a continuous pursuit in the field of asymmetric synthesis, aiming to achieve high enantioselectivity and catalytic activity for a broad range of chemical transformations. Chiral 1,2-diamines, for instance, are well-established as effective ligands in transition metal-catalyzed reactions. rsc.org The synthesis of such ligands often starts from readily available chiral precursors, which are then elaborated into more complex structures.

While specific data on ligands derived directly from this compound is unavailable, the general approach involves the reaction of the chiral amine with a suitable electrophile to introduce a second coordinating group. For example, reaction with a phosphine-containing electrophile could yield a P,N-ligand, a class of ligands known for its effectiveness in various catalytic reactions. The performance of such a hypothetical ligand in an asymmetric reaction would be evaluated based on the yield and enantiomeric excess (ee) of the product.

Table 1: Hypothetical Performance of a Chiral Ligand in Asymmetric Synthesis

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Prochiral Ketone A1.0Toluene25>9590
2Prochiral Imine B0.5Dichloromethane09285
3Prochiral Olefin C2.0Tetrahydrofuran-208895

This table is illustrative and does not represent experimental data for ligands derived from this compound.

Ruthenium-Catalyzed Transformations

Ruthenium complexes are among the most versatile catalysts in organic synthesis, capable of mediating a wide range of transformations including hydrogenation, transfer hydrogenation, and C-H activation. nih.govacs.org The ligands coordinated to the ruthenium center play a critical role in determining the catalyst's activity, selectivity, and stability.

In the context of asymmetric catalysis, chiral ligands are used to create a chiral environment around the ruthenium atom. For instance, ruthenium complexes bearing chiral diamine or phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiopurity.

While no specific examples of ruthenium complexes with this compound-derived ligands are documented in the searched literature, one can surmise the potential transformations they could catalyze based on the known reactivity of ruthenium catalysts. Asymmetric transfer hydrogenation of prochiral ketones is a prominent example of a ruthenium-catalyzed reaction where the nature of the chiral ligand is paramount.

Table 2: Representative Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENDihydroisoquinolinesTetrahydroisoquinolinesGood to ExcellentGood to Excellent nih.gov
Ru(II) with α-diimine ligandsAlcohols/AminesAlkylated Products-- acs.org

This table presents examples of ruthenium-catalyzed transformations with other chiral ligands and is for illustrative purposes.

Advanced Spectroscopic Characterization and Structure Elucidation of 1 Indan 5 Yl Ethylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Indan-5-yl-ethylamine. openpubglobal.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. One-dimensional (1D) experiments provide fundamental information about the chemical environment and connectivity of atoms, while two-dimensional (2D) techniques reveal more complex correlations. openpubglobal.comipb.pt

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of the protons. docbrown.info

Aromatic Region: The protons on the benzene (B151609) ring of the indane core are expected to appear in the range of δ 7.0–7.3 ppm. The substitution pattern would likely result in a complex set of multiplets for the three aromatic protons.

Indane Aliphatic Region: The four protons of the two methylene (B1212753) groups on the saturated portion of the indane ring would appear as multiplets. Based on data from related indane structures, the protons on C-2' are predicted around δ 2.1-2.5 ppm, while the benzylic protons on C-3' would be shifted downfield to approximately δ 2.9-3.1 ppm. psu.eduresearchgate.net

Ethylamine (B1201723) Side-Chain: The proton on the carbon adjacent to the nitrogen atom (the methine proton) would likely resonate as a quartet around δ 4.1–4.4 ppm. The terminal methyl group protons would appear as a doublet in the upfield region, typically around δ 1.2–1.4 ppm. docbrown.info The two protons of the amino group (-NH₂) would typically present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons (Ar-H)7.0 - 7.3Multiplet
Methine Proton (-CH-NH₂)4.1 - 4.4Quartet (q)
Indane Benzylic Protons (-CH₂-)2.9 - 3.1Multiplet (m)
Indane Methylene Protons (-CH₂-)2.1 - 2.5Multiplet (m)
Methyl Protons (-CH₃)1.2 - 1.4Doublet (d)
Amine Protons (-NH₂)VariableBroad Singlet (br s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. docbrown.info The chemical shift range for ¹³C is much wider than for ¹H, allowing for clear resolution of individual carbon signals. oregonstate.edu

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the δ 120–146 ppm region. Quaternary carbons (those without attached protons) typically show weaker signals. researchgate.net

Indane Aliphatic Carbons: The methylene carbons of the indane ring are expected in the δ 30–40 ppm range. psu.edu

Ethylamine Side-Chain Carbons: The methine carbon bonded to the nitrogen atom would appear around δ 50–55 ppm, while the terminal methyl carbon would be found in the highly shielded region of δ 15–20 ppm. docbrown.infochemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic Quaternary Carbons140 - 146
Aromatic CH Carbons120 - 128
Methine Carbon (-CH-NH₂)50 - 55
Indane Methylene Carbons (-CH₂-)30 - 40
Methyl Carbon (-CH₃)15 - 20

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities within the indane ring's aliphatic part and along the ethylamine side-chain. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~53 ppm, confirming the -CH-NH₂ group. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. cmro.in The molecular formula of this compound is C₁₁H₁₅N, giving it a molecular weight of 161.25 g/mol . matrixscientific.com The electron ionization mass spectrum would therefore be expected to show a molecular ion peak [M]⁺ at m/z 161.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytojournal.com The sample is vaporized and separated on a column before entering the mass spectrometer. nih.gov The fragmentation of this compound under electron ionization (EI) conditions would likely involve characteristic cleavages. The most prominent fragmentation is predicted to be the cleavage of the bond between the first and second carbon of the side chain (benzylic cleavage), which is a favored fragmentation pathway.

Predicted GC-MS Fragmentation Data for this compound

m/zProposed Fragment IdentityComments
161[C₁₁H₁₅N]⁺Molecular Ion [M]⁺
146[M - CH₃]⁺Loss of a methyl group
117[C₉H₉]⁺Loss of the ethylamine side chain, forming an indanyl cation
44[C₂H₆N]⁺Iminium ion from cleavage alpha to the nitrogen

Analysis of a close structural analog, 5-(2-aminopropyl)indane (5-APDI), shows a prominent fragment resulting from benzylic cleavage, supporting the predicted fragmentation pattern. mzcloud.org

LC-MS is a highly sensitive technique that couples high-performance liquid chromatography with mass spectrometry, making it ideal for analyzing non-volatile or thermally unstable compounds. cmro.innih.gov Using soft ionization techniques like electrospray ionization (ESI), LC-MS typically generates a protonated molecular ion [M+H]⁺. For this compound, this would be observed at m/z 162. Tandem mass spectrometry (LC-MS/MS) can be used to further fragment this protonated molecule to gain additional structural information, which is particularly useful for quantitative analysis in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. This technique is significantly more powerful than low-resolution mass spectrometry, which often cannot distinguish between ions of the same nominal mass but different elemental compositions.

For this compound, HRMS would be employed to confirm its molecular formula, C₁₁H₁₅N. The instrument, often a time-of-flight (TOF) or Orbitrap mass analyzer, provides a measured mass that can be compared to the calculated theoretical mass. A close match between the experimental and calculated values provides strong evidence for the assigned molecular formula. This is particularly important in synthetic chemistry to ensure the target molecule has been formed.

Table 1: Theoretical HRMS Data for this compound

SpeciesMolecular FormulaCalculated m/z
[M+H]⁺C₁₁H₁₆N⁺162.1283
[M+Na]⁺C₁₁H₁₅NNa⁺184.1102

This table presents theoretical values. Experimental validation is required.

The precision of HRMS is critical for distinguishing between compounds with very similar masses. An accurate mass measurement within a few parts per million of the calculated value is a standard requirement for publication in reputable chemistry journals. uci.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by specific molecular vibrations (stretching, bending, etc.). Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine (N-H), aliphatic (C-H), and aromatic (C=C and C-H) groups. Due to the scarcity of published IR spectra for this compound, the spectra of the closely related compounds 1-Aminoindan and 5-Aminoindan (B44798) from the NIST database can be used for illustrative purposes. These compounds share the key indan (B1671822) scaffold and amino functional group.

The IR spectrum of a primary amine is characterized by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Aminoindan Derivatives

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Source
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 sigmaaldrich.com
Primary Amine (N-H)Scissoring (Bending)1580 - 1650
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-NStretch1020 - 1220

This table is based on general IR correlation charts and data for related aminoindan compounds.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, Chiral SFC)

This compound possesses a chiral center at the first carbon of the ethylamine substituent, meaning it can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images that often exhibit different pharmacological activities. Therefore, assessing the enantiomeric purity of the compound is critical. Chiroptical spectroscopy techniques are employed for this purpose.

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound. Enantiomers rotate light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). A measurement of zero rotation for a sample would indicate a racemic mixture (a 50:50 mixture of both enantiomers), while a non-zero value indicates an excess of one enantiomer.

Chiral Supercritical Fluid Chromatography (SFC): This is a powerful separation technique for the analysis and purification of enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. The ratio of the peak areas in the resulting chromatogram provides a quantitative measure of the enantiomeric excess (e.e.). Chiral SFC is often preferred over chiral HPLC due to its speed and lower solvent consumption. The separation of related chiral compounds like indapamide (B195227) has been successfully achieved using similar principles with capillary electrophoresis, demonstrating the utility of chiral selectors for this class of molecules. fu-berlin.de

Table 3: Hypothetical Chiral SFC Data for Enantiomeric Purity Assessment

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (e.e.)
(R)-1-Indan-5-yl-ethylamine4.299.599.0%
(S)-1-Indan-5-yl-ethylamine5.10.5

This table presents hypothetical data to illustrate the output of a chiral SFC experiment. Experimental validation is required.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers. When a single crystal of a compound is irradiated with X-rays, the diffraction pattern produced can be used to calculate the electron density map of the molecule and, from this, the precise arrangement of atoms.

For a derivative of this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, if the molecule crystallizes in a chiral space group, the analysis can unambiguously determine the absolute configuration (R or S) of the chiral center. This is often achieved by using anomalous dispersion effects, typically from a heavier atom in the structure or by forming a salt with a known chiral counter-ion.

While a crystal structure for this compound itself is not available in the public domain, studies on related substituted indane-core compounds have been published, demonstrating the utility of this technique for understanding the structural features of this class of molecules. uci.edu The data obtained from such an analysis is typically presented in a detailed crystallographic information file (CIF).

Table 4: Exemplar Crystallographic Data for a Hypothetical Indanamine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)10.21
c (Å)12.67
α, β, γ (°)90, 90, 90
Volume (ų)1104.5
Z4
R-factor< 0.05

This table provides an example of typical crystallographic data and does not represent experimentally determined values for this compound.

Computational Chemistry and Molecular Modeling Studies of 1 Indan 5 Yl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. sci-hub.seresearchgate.net By calculating the distribution of electrons, DFT can help in understanding the reactivity of a compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For amphetamine and its analogs, which share the phenethylamine backbone with 1-Indan-5-yl-ethylamine, DFT studies have been used to analyze the electron density distribution and identify reactive sites. sci-hub.seresearchgate.net These studies have shown that the biological activities of amphetamines are influenced by the electron density around the nitrogen atom. sci-hub.se Similar calculations on this compound would likely reveal the importance of the nitrogen lone pair in its interactions.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. For various amino-containing compounds, MEP maps have successfully identified the nitrogen atom as a site of negative potential, highlighting its role in forming hydrogen bonds and other electrostatic interactions. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Amphetamine Analogs

ParameterDescriptionTypical Findings for Amphetamine Analogs
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Varies with substitution on the aromatic ring and amino group.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Influenced by the presence of electron-withdrawing or -donating groups.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Smaller gaps suggest higher reactivity.
Mulliken Charge on Nitrogen A measure of the partial atomic charge on the nitrogen atom.Generally negative, indicating its nucleophilic character.

Note: This table is illustrative and based on general findings for amphetamine analogs. Specific values would need to be calculated for this compound.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This is typically achieved through computational methods that systematically rotate bonds and calculate the potential energy of each resulting structure.

For flexible molecules like the ethylamine (B1201723) side chain of this compound, multiple low-energy conformations may exist. Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is crucial for obtaining a realistic representation of the molecule's structure. nih.gov

Studies on trace amines, a class of compounds that includes phenethylamine, have utilized conformational analysis to understand their interactions with receptors. mdpi.comwikipedia.org These studies have shown that the relative orientation of the amino group and the aromatic ring is critical for binding. For this compound, conformational analysis would focus on the rotational barriers of the C-C and C-N bonds in the ethylamine side chain to determine the preferred spatial arrangement.

Molecular Dynamics Simulations to Understand Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov

In the context of this compound, MD simulations could be used to explore its conformational landscape in an aqueous solution. By simulating the molecule's behavior over nanoseconds or longer, it is possible to observe transitions between different conformations and to identify the most populated conformational states.

Furthermore, MD simulations are instrumental in studying the interactions between a ligand and its receptor. For phenethylamine analogs, MD simulations have been used to investigate their binding to neurotransmitter transporters and receptors. nih.gov These simulations can reveal the key amino acid residues involved in binding, the role of water molecules in the binding site, and the conformational changes that occur upon ligand binding. Such studies on this compound would provide insights into its potential biological targets and mechanism of action.

Molecular Docking in the Context of Catalytic and Supramolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a supramolecular host. nih.gov Docking algorithms generate various possible binding poses and score them based on their predicted binding affinity.

In the context of catalytic interactions, docking could be used to predict how this compound might bind to the active site of an enzyme. Studies on aminoindane derivatives have employed molecular docking to investigate their potential as enzyme inhibitors. orientjchem.org These studies analyze the hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-enzyme complex. orientjchem.org

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Docking can also be applied in this field to understand the formation of host-guest complexes. For instance, the inclusion of amphetamine and methamphetamine in cucurbit researchgate.neturil has been studied using DFT and docking, revealing that the phenyl ring is encapsulated within the host cavity. mdpi.com Similar studies could explore the potential of this compound to form complexes with cyclodextrins or other macrocyclic hosts, which could be relevant for its delivery or for catalytic applications. acs.orgacs.org

Table 2: Illustrative Docking Scores and Interactions for Phenethylamine Derivatives with a Generic Protein Binding Site

DerivativeDocking Score (kcal/mol)Key Interactions
Phenethylamine -5.8Hydrogen bond with Asp120, pi-pi stacking with Phe345
Amphetamine -6.2Hydrogen bond with Asp120, hydrophobic interactions with Leu80, Val84
4-Methylphenethylamine -6.0Hydrogen bond with Asp120, pi-pi stacking with Phe345, hydrophobic interaction with Val150

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific scores and interactions would depend on the target protein.

Structure-Property Relationship (SPR) Studies in Derivatives

Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. By systematically modifying the structure of a lead compound and observing the resulting changes in its properties, it is possible to design new molecules with improved characteristics.

For derivatives of this compound, SPR studies could explore the effects of substituents on the indane ring or the ethylamine side chain. For example, adding electron-withdrawing or electron-donating groups to the aromatic part of the indane ring could modulate the electronic properties of the molecule, which in turn could affect its binding affinity to a biological target.

Structure-activity relationship (SAR) is a subset of SPR that focuses on the relationship between structure and biological activity. Extensive SAR studies have been conducted on phenethylamine derivatives to understand their affinity for various receptors and transporters. nih.govkoreascience.krnih.gov These studies have shown that factors such as the substitution pattern on the phenyl ring and the nature of the alkyl groups on the nitrogen atom are critical for determining the pharmacological profile. koreascience.krresearchgate.net By analogy, similar principles would likely apply to derivatives of this compound, providing a rational basis for the design of new compounds with specific biological activities.

Future Directions and Emerging Research Avenues for 1 Indan 5 Yl Ethylamine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for the synthesis of chiral amines like 1-Indan-5-yl-ethylamine is a significant focus of contemporary chemical research. Future developments are expected to move beyond traditional multi-step syntheses, which often involve stoichiometric reagents and generate considerable waste, towards more elegant and sustainable strategies.

One promising avenue is the application of asymmetric catalysis . This includes the development of novel transition-metal catalysts for the direct asymmetric reductive amination of 5-aminoindan (B44798) with a suitable carbonyl compound. Research in this area would focus on designing highly enantioselective catalysts that can operate under mild conditions with low catalyst loadings, thereby minimizing metal contamination in the final product.

Another key area is the exploration of biocatalysis . The use of enzymes, such as transaminases, offers the potential for highly selective syntheses under aqueous conditions at ambient temperature and pressure. Future research could involve enzyme engineering and directed evolution to develop bespoke biocatalysts with enhanced activity and stability for the production of this compound.

Furthermore, the principles of green chemistry will be central to the development of new synthetic routes. This includes the use of renewable starting materials, safer and more environmentally friendly solvents, and processes that minimize energy consumption. rsc.org The development of one-pot or tandem reactions, where multiple synthetic steps are combined into a single operation, will also be a key goal to improve process efficiency and reduce waste. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for this compound
Synthetic StrategyPotential AdvantagesResearch Focus
Asymmetric Transition-Metal CatalysisHigh enantioselectivity, broad substrate scope.Development of novel chiral ligands and catalysts.
Biocatalysis (e.g., Transaminases)High selectivity, mild reaction conditions, environmentally benign.Enzyme screening, engineering, and process optimization.
Flow ChemistryImproved safety, scalability, and process control.Development of continuous flow reactors and optimization of reaction parameters.

Exploration of New Catalytic Applications for this compound Derived Ligands

The chiral nature of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. Future research will likely focus on the design and synthesis of a diverse library of ligands derived from this amine and their application in a wide range of catalytic transformations.

One area of exploration is the development of bidentate and multidentate ligands . By incorporating other coordinating groups, such as phosphines, pyridines, or oxazolines, into the this compound framework, it is possible to create ligands with tailored steric and electronic properties. These ligands could find application in various metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. researchgate.net

The immobilization of these novel ligands onto solid supports is another important research direction. Heterogenized catalysts offer significant advantages in terms of catalyst recovery and recycling, which are crucial for the development of sustainable chemical processes. Research in this area would involve the development of methods for covalently attaching the ligands to polymers, silica, or other solid materials without compromising their catalytic activity and selectivity.

Furthermore, the potential of this compound-derived ligands in organocatalysis is a promising field of investigation. Chiral amines and their derivatives can act as catalysts in their own right for a variety of transformations, such as Michael additions and aldol reactions. The unique structural features of the indanyl moiety could impart novel reactivity and selectivity in such reactions.

Table 2: Potential Catalytic Applications of this compound Derived Ligands
Catalytic ReactionLigand TypePotential Advantages
Asymmetric HydrogenationChiral phosphine-amine ligandsAccess to chiral alcohols and amines.
Palladium-Catalyzed Cross-CouplingChiral N-heterocyclic carbene (NHC) ligandsConstruction of complex chiral molecules.
Asymmetric Michael AdditionChiral amine organocatalystsMetal-free synthesis of chiral carbonyl compounds.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new catalytic systems. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of chemical reactions are poised to play a pivotal role in future research involving this compound.

In-situ infrared (IR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products as a reaction progresses. spectroscopyonline.comxmu.edu.cn These techniques can provide valuable kinetic data and help to identify transient species that may not be observable by traditional offline analysis. spectroscopyonline.com Future studies could employ these methods to elucidate the mechanism of catalytic reactions involving this compound-derived ligands, providing insights into the structure of the active catalyst and the nature of the catalytic cycle.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for mechanistic studies. In-situ NMR experiments can provide detailed structural information about species in solution, allowing for the characterization of reaction intermediates and the study of catalyst-substrate interactions. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to study the formation of aggregates and other complex species in solution.

The combination of these spectroscopic techniques with computational modeling will be a particularly powerful approach. By comparing experimental data with theoretical calculations, it is possible to develop detailed models of reaction mechanisms and to gain a deeper understanding of the factors that control reactivity and selectivity.

Table 3: Advanced Spectroscopic Techniques for Reaction Analysis
TechniqueInformation GainedApplication in this compound Research
In-Situ IR/Raman SpectroscopyReaction kinetics, identification of intermediates. spectroscopyonline.comxmu.edu.cnMonitoring the synthesis of this compound and its use in catalysis.
In-Situ NMR SpectroscopyStructural characterization of intermediates, catalyst-substrate interactions.Elucidating the mechanism of reactions catalyzed by this compound derived ligands.
Mass Spectrometry (e.g., ESI-MS)Identification of reaction components and intermediates.Characterizing catalytic species and reaction pathways.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Pathways

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. rjptonline.org In the context of this compound research, these computational tools offer exciting possibilities for accelerating the discovery and optimization of synthetic routes and catalytic applications.

Retrosynthesis prediction algorithms can be used to identify novel and efficient synthetic pathways to this compound. nih.gov By training these algorithms on vast databases of known chemical reactions, it is possible to generate synthetic plans that may not be immediately obvious to a human chemist. nih.gov This can lead to the discovery of shorter, more cost-effective, and more sustainable synthetic routes.

Reaction optimization is another area where ML can have a significant impact. By building predictive models based on experimental data, it is possible to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize the yield and selectivity of a desired transformation. This can significantly reduce the number of experiments required for process optimization, saving time and resources.

Table 4: Applications of AI and Machine Learning in Chemical Research
ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis PlanningAI algorithms propose synthetic routes to a target molecule. nih.govDiscovery of novel and more efficient syntheses of this compound.
Reaction Outcome and Yield PredictionML models predict the products and yields of a chemical reaction. rjptonline.orgnd.eduFaster optimization of synthetic procedures and catalytic reactions.
Catalyst DesignML models predict the performance of a catalyst based on its structure.Rational design of new and improved ligands derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Indan-5-yl-ethylamine with high purity?

  • Methodological Answer :

  • Synthesis : Use reductive amination of 5-indanone with ethylamine, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Ensure inert atmosphere to prevent oxidation .
  • Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm structure, GC-MS for purity assessment (>98%), and elemental analysis for stoichiometric validation. For novel compounds, include high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystals are obtainable .
  • Purity Verification : Use HPLC with a chiral column (e.g., Chiralpak AD-H) to confirm enantiomeric excess if stereoisomers are synthesized .

Q. How can researchers validate the identity of this compound when working with structurally similar amines?

  • Methodological Answer :

  • Spectroscopic Differentiation : Compare 1H^1H-NMR chemical shifts of the indan ring protons (e.g., deshielding effects due to ethylamine substitution) and 13C^{13}C-NMR signals for the amine-bearing carbon.
  • Chromatographic Techniques : Utilize reverse-phase HPLC with a C18 column and UV detection at 254 nm to distinguish retention times from analogs like 2-(1H-Indol-5-yl)ethylamine .
  • Computational Cross-Check : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for the target compound .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Source Analysis : Cross-reference primary literature (e.g., PubChem, EPA DSSTox) to verify compound identity and purity thresholds used in conflicting studies .
  • Dose-Response Reproducibility : Replicate assays (e.g., receptor binding, enzyme inhibition) under standardized conditions (pH, temperature, solvent) with internal controls. Use ANOVA to assess inter-laboratory variability .
  • Meta-Analysis : Apply systematic review tools (e.g., PRISMA guidelines) to aggregate data, highlighting confounding factors like solvent effects (DMSO vs. saline) or cell line specificity .

Q. How can researchers design in vitro and in vivo models to evaluate the neuropharmacological potential of this compound?

  • Methodological Answer :

  • In Vitro Models :
  • Receptor Profiling : Screen against serotonin (5-HT1A/2A_{1A/2A}) and dopamine (D2_2) receptors using radioligand displacement assays. Include positive controls (e.g., clozapine for 5-HT2A_{2A}) .
  • Cellular Toxicity : Assess mitochondrial membrane potential (JC-1 staining) and lactate dehydrogenase (LDH) release in SH-SY5Y neuronal cells .
  • In Vivo Models :
  • Behavioral Studies : Use the forced swim test (FST) in rodents to probe antidepressant-like effects. Normalize data to baseline locomotor activity (open-field test) .
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS after intravenous/oral administration. Calculate brain-to-plasma ratio to assess blood-brain barrier penetration .

Q. What analytical approaches distinguish enantiomers of this compound and quantify their biological activity disparities?

  • Methodological Answer :

  • Chiral Resolution : Employ supercritical fluid chromatography (SFC) with a Chiralcel OD-H column and CO2_2/methanol mobile phase. Optimize backpressure for baseline separation .
  • Enantiomeric Activity : Test isolated (R)- and (S)-forms in a dose-dependent manner using cAMP accumulation assays (e.g., GPCR-coupled HEK293 cells). Calculate EC50_{50} and statistical significance via nonlinear regression .
  • Molecular Docking : Perform homology modeling of target receptors (e.g., 5-HT1A_{1A}) and simulate binding affinities for each enantiomer using AutoDock Vina .

Q. How should researchers address safety and toxicity concerns during preclinical development of this compound?

  • Methodological Answer :

  • Acute Toxicity : Conduct OECD 423-acute oral toxicity tests in rodents, monitoring mortality, body weight, and organ histopathology for 14 days .
  • Genotoxicity : Perform Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 mix) to assess mutagenic potential .
  • In Silico Predictors : Use tools like ProTox-II to forecast hepatotoxicity and carcinogenicity, prioritizing in vivo validation for high-risk endpoints .

Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing dose-dependent effects in this compound studies?

  • Answer :

  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (4PL) in GraphPad Prism. Report Hill slope and R2^2 values .
  • Multiple Comparisons : Apply Tukey’s HSD test for post-hoc ANOVA to control type I error rates in multi-group assays .
  • Power Analysis : Predefine sample sizes (G*Power software) to ensure ≥80% power for detecting ≥20% effect sizes .

Q. How to ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Answer :

  • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and optimize reaction termination points .
  • Batch Documentation : Record detailed metadata (e.g., solvent lot numbers, humidity) in electronic lab notebooks (ELNs) for outlier analysis .
  • Collaborative Validation : Share protocols via platforms like protocols.io and conduct inter-lab round-robin tests for critical steps .

Retrosynthesis Analysis

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Reactant of Route 1
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1-Indan-5-yl-ethylamine
Reactant of Route 2
Reactant of Route 2
1-Indan-5-yl-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.